molecular formula C14H10Cl2N2 B13669757 6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine

6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine

Cat. No.: B13669757
M. Wt: 277.1 g/mol
InChI Key: YIRPQUGDHXJJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine is a chemical building block of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure in pharmaceutical research, known for its wide range of biological activities . This core structure is found in several marketed drugs and bioactive compounds, exhibiting properties such as analgesic, anticancer, antiosteoporosis, and anxiolytic effects . The specific dichloro and p-tolyl substitutions on this scaffold are designed to modulate the compound's electronic properties, lipophilicity, and binding affinity, making it a valuable intermediate for the synthesis of more complex molecules . Researchers can utilize this compound in various synthetic methodologies, including Lewis acid-catalyzed three-component reactions for further functionalization, such as the aza-Friedel–Crafts alkylation, to rapidly generate diverse libraries for biological screening . Its structural features make it a promising candidate for the development of novel ligands for biological targets, such as the human constitutive androstane receptor (CAR), which is a potential therapeutic target for metabolic and liver diseases . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H10Cl2N2

Molecular Weight

277.1 g/mol

IUPAC Name

6,8-dichloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H10Cl2N2/c1-9-2-4-10(5-3-9)13-8-18-7-11(15)6-12(16)14(18)17-13/h2-8H,1H3

InChI Key

YIRPQUGDHXJJGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminopyridines with α-Haloketones or α-Haloacetophenones

A common method to synthesize imidazo[1,2-a]pyridines involves the condensation of substituted 2-aminopyridines with α-haloketones or α-haloacetophenones under mild basic conditions. This results in ring closure forming the fused imidazo ring.

  • For 6,8-dichloro substitution, the starting 2-aminopyridine is pre-halogenated at the 6 and 8 positions.
  • The p-tolyl group is introduced via the α-haloacetophenone derivative bearing a p-tolyl substituent.

Selective Halogenation of Acetophenones

Selective halogenation (chlorination or bromination) of substituted acetophenones is a key step to introduce halogens at desired positions before cyclization.

  • Halogenation typically uses reagents like N-chlorosuccinimide (NCS) or molecular chlorine under controlled conditions to avoid over-halogenation.
  • The halogenated acetophenone then reacts with 2-aminopyridine derivatives to form the imidazo[1,2-a]pyridine core.

Detailed Preparation Method for 6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine

Stepwise Synthetic Route

Step Reaction Reagents/Conditions Notes Yield (%)
1 Selective chlorination of p-tolylacetophenone Chlorinating agent (e.g., NCS), controlled temperature Introduces chlorine at 6 and 8 positions on acetophenone ring Moderate to high
2 Condensation with 6,8-dichloro-2-aminopyridine Mild basic solution (K2CO3 or similar), ethanol or suitable solvent, reflux Cyclization to form imidazo[1,2-a]pyridine ring 65–85%
3 Purification Filtration, recrystallization or column chromatography Isolates pure this compound

This method is adapted from improved processes for imidazo[1,2-a]pyridine derivatives reported in patent EP1966201A1, which emphasize selective halogenation and mild reaction conditions to improve yield and reduce toxic reagents.

Alternative Approaches

Reaction Conditions and Optimization

Halogenation

  • Selectivity is critical; over-chlorination can occur.
  • Temperature control (0–5 °C) and stoichiometric amounts of chlorinating agents help.
  • Solvents such as acetic acid or chloroform may be used.

Cyclization

  • Mild bases like potassium carbonate or sodium bicarbonate facilitate condensation.
  • Reflux in ethanol or similar solvents for 8–12 hours ensures completion.
  • Monitoring by TLC or HPLC is standard.

Analytical Characterization and Purity Assessment

Summary Table of Preparation Methods and Yields

Method Starting Materials Key Reagents Conditions Yield (%) Advantages Disadvantages
Selective halogenation of acetophenone + cyclization with 2-aminopyridine p-Tolylacetophenone, 6,8-dichloro-2-aminopyridine NCS or Cl2, K2CO3, ethanol 0–5 °C halogenation, reflux cyclization 65–85 High selectivity, mild conditions Requires pre-halogenated aminopyridine
Post-cyclization halogenation 2-(p-tolyl)imidazo[1,2-a]pyridine Chlorinating agents Room temp or reflux Moderate Simpler starting materials Lower selectivity, side reactions
Multi-step amidation (less common) Various intermediates Thionyl chloride, NaBH4 Multiple steps Low Access to functionalized derivatives Laborious, toxic reagents

Research Findings and Improvements

  • The improved processes avoid toxic reagents such as thionyl chloride and sodium borohydride used in older methods, enhancing safety and environmental profile.
  • Ultrasound-assisted halogenation methods have been reported for related imidazo[1,2-a]pyridines, offering metal-free, mild, and regioselective iodination, which could inspire analogous chlorination approaches.
  • Synthesis protocols involving 2-aminopyridine and halogenated acetophenones have been optimized to improve yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various halogenated or alkylated derivatives .

Scientific Research Applications

6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Halogenation Patterns

  • 6,8-Dibromo-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine ():
    This compound exhibits potent antileishmanial activity (IC₅₀ < miltefosine) attributed to bromine atoms at positions 6 and 8 and a nitro group at position 3. Compared to the target compound, bromine’s larger atomic radius may enhance hydrophobic interactions, while chlorine’s electron-withdrawing effect could improve metabolic stability .
  • 6-Chloro-3-nitro-8-(phenylthio)imidazo[1,2-a]pyridine ():
    The substitution of chlorine at position 6 and a phenylthio group at position 8 reduces antileishmanial efficacy compared to dibromo analogs, suggesting halogen size and electronegativity critically modulate activity .

Aryl Group Variations

  • 2-(Biphenyl)imidazo[1,2-a]pyridines ():
    Biphenyl-substituted derivatives (e.g., compound 2h, IC₅₀ = 79 µM for AChE inhibition) show superior anticholinesterase activity compared to phenyl-substituted analogs. The p-tolyl group in the target compound may offer intermediate lipophilicity, balancing membrane permeability and target binding .

Functional Group Contributions

Sulfonylmethyl vs. p-Tolyl Substituents

  • 6,8-Dichloro-2-[(4-fluorophenylsulfonyl)methyl]imidazo[1,2-a]pyridine ():
    The sulfonylmethyl group at position 2 improves aqueous solubility but may reduce blood-brain barrier penetration compared to the p-tolyl group. This trade-off highlights the importance of substituent selection for pharmacokinetic optimization .

Nitro Group Effects

  • 3-Nitroimidazo[1,2-a]pyridines (): Nitro groups at position 3 enhance antileishmanial activity but introduce metabolic liabilities (e.g., nitroreductase susceptibility). The absence of a nitro group in the target compound may improve metabolic stability for non-antimicrobial applications .

Physicochemical and Pharmacokinetic Comparisons

  • Lipophilicity (LogP):
    The dichloro and p-tolyl groups in the target compound likely increase LogP compared to methoxy or sulfonylmethyl derivatives, favoring CNS penetration but risking solubility limitations .
  • Aqueous Solubility: Sulfonylmethyl-substituted analogs () exhibit improved solubility due to polar sulfonyl groups, whereas the target compound’s p-tolyl group may necessitate formulation adjustments for oral bioavailability .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing chlorine substituents at the 6- and 8-positions of the imidazo[1,2-a]pyridine scaffold?

  • Methodology : Chlorination at the 6- and 8-positions can be achieved via electrophilic aromatic substitution (EAS) using reagents like Cl2\text{Cl}_2, SO2Cl2\text{SO}_2\text{Cl}_2, or NCS\text{NCS} under controlled conditions. For regioselectivity, pre-functionalization of the pyridine ring before cyclization is recommended. For example, halogenation of 2-aminopyridine precursors followed by cyclization with α-halo ketones or aldehydes ensures precise substitution .
  • Key Data : In analogous compounds (e.g., 6-bromo derivatives), nitration and subsequent halogenation steps yielded >75% regioselectivity for the 6- and 8-positions .

Q. How can the purity and structural integrity of 6,8-dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine be validated post-synthesis?

  • Methodology : Use a combination of 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and HRMS to confirm molecular structure. For purity, HPLC with UV detection (λ = 254 nm) is standard. Crystallography or X-ray diffraction may resolve ambiguities in substituent positioning .
  • Example : In 3-(p-tolyl)imidazo[1,2-a]pyridine derivatives, NMR signals at δ 8.29 (d, J=7.0HzJ = 7.0 \, \text{Hz}) and δ 7.43 (d, J=7.9HzJ = 7.9 \, \text{Hz}) confirmed aromatic protons, while ESI-MS ([M + H]+ = 209) validated molecular weight .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Methodology : Prioritize target-specific assays based on structural analogs. For instance, COX-2 inhibition can be tested via enzyme-linked immunosorbent assays (ELISA) using purified COX-2 isoforms. Cytotoxicity assays (e.g., MTT) in cancer cell lines (e.g., MCF-7, HeLa) are standard for anticancer potential .
  • Data from Analogs : A morpholine-substituted imidazo[1,2-a]pyridine showed COX-2 IC50_{50} = 0.07 μM and selectivity index = 217.1 .

Advanced Research Questions

Q. How do substituent variations at the C-3 position modulate the compound’s binding affinity to therapeutic targets (e.g., VEGFR2 or COX-2)?

  • Methodology : Use structure-activity relationship (SAR) studies with systematic substitutions (e.g., morpholine, phenylamino, acetyl groups). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes. Validate with SPR or ITC for binding kinetics .
  • Key Findings :

  • Methyl groups enhance VEGFR2 binding (ΔG = −9.2 kcal/mol) via hydrophobic interactions .
  • Mannich bases at C-3 improve COX-2 selectivity by forming hydrogen bonds with Tyr385 and Ser530 .

Q. What experimental and computational approaches resolve contradictions in reported enzyme inhibition data?

  • Methodology :

In vitro : Replicate assays under standardized conditions (pH 7.4, 37°C) with controls for enzyme batch variability.

In silico : Compare docking results across multiple crystal structures (e.g., PDB entries 5KIR for COX-2).

Meta-analysis : Cross-reference IC50_{50} values from independent studies to identify outliers .

  • Case Study : Discrepancies in COX-2 IC50_{50} values (0.07–1.2 μM) were attributed to differences in enzyme sources (human recombinant vs. murine) .

Q. How can C-3 functionalization (e.g., Friedel-Crafts acylation) be optimized for scalability without compromising yield?

  • Methodology : Employ one-pot, catalytic methods. For example, AlCl3_3-catalyzed Friedel-Crafts acylation at 60°C in DCM achieves >80% yield. Use flow chemistry for scalability .
  • Data : A one-pot protocol for C-3 acetylation produced 38 derivatives with yields averaging 78% .

Q. What strategies mitigate off-target effects in GABA receptor binding studies?

  • Methodology :

  • Pharmacophore filtering : Exclude compounds with high similarity to benzodiazepine scaffolds.
  • Selective assays : Use α1β2γ2 vs. α5-containing GABAA_A receptor subtypes to assess subtype specificity.
  • In vivo : Zebrafish models can rapidly screen for anxiolytic vs. sedative effects .
    • Example : Acetylated derivatives showed reduced GABAA_A affinity (Ki_i > 1 μM) compared to non-acetylated analogs .

Contradictory Data Analysis

Q. Why do halogen substituents at the 6- and 8-positions exhibit conflicting trends in antimicrobial vs. anticancer activity?

  • Resolution :

  • Antimicrobial activity correlates with lipophilicity (ClogP > 2.5), enhancing membrane penetration .
  • Anticancer activity depends on electronic effects: electron-withdrawing groups (e.g., Cl) increase DNA intercalation but reduce solubility. Balancing ClogP and polarity (e.g., via PEGylation) optimizes both .
    • Supporting Data : 6-Chloro analogs showed MIC = 4 μg/mL against S. aureus but required IC50_{50} = 12 μM in HeLa cells .

Methodological Recommendations

  • Synthetic Chemistry : Prioritize regioselective halogenation via EAS over radical methods to avoid byproducts .
  • Biological Assays : Use orthogonal assays (e.g., SPR + cellular thermal shift assays) to confirm target engagement .
  • Computational Tools : Leverage QSAR models trained on imidazo[1,2-a]pyridine datasets for activity prediction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.